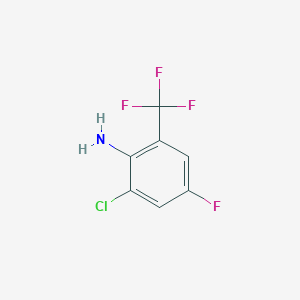

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZIHSFQQGFKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240422 | |

| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-54-9 | |

| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of 2 Chloro 4 Fluoro 6 Trifluoromethyl Aniline

Reactivity of the Amino Group

The amino group (-NH₂) attached to the electron-deficient benzene ring exhibits modified reactivity compared to simple aniline (B41778). The strong electron-withdrawing effect of the ortho-trifluoromethyl and ortho-chloro substituents reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity. Nevertheless, the amino group retains its ability to participate in a variety of characteristic reactions.

Acylation Reactions

The amino group of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline can undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in protecting the amino group or in the synthesis of more complex molecules. Due to the reduced nucleophilicity of the aniline, these reactions may require slightly more forcing conditions or the use of a base to facilitate the reaction. A common procedure involves reacting the aniline with an acylating agent in the presence of a base like pyridine or triethylamine, which neutralizes the acid byproduct.

For instance, the acetylation of structurally similar anilines is a standard procedure. In a related synthesis, aniline is first acetylated with acetic anhydride before subsequent chlorination and trifluoromethylation steps to yield substituted anilines. This indicates that the acylation of the amino group is a viable and often early-stage transformation in a synthetic sequence.

| Acylating Agent | Base | Solvent | Typical Conditions | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | 0 °C to room temp. | N-(2-Chloro-4-fluoro-6-(trifluoromethyl)phenyl)acetamide |

| Acetic Anhydride | Triethylamine | Tetrahydrofuran | Room temp. to reflux | N-(2-Chloro-4-fluoro-6-(trifluoromethyl)phenyl)acetamide |

| Benzoyl Chloride | Sodium Hydroxide | Water/DCM (Schotten-Baumann) | Room temp. | N-(2-Chloro-4-fluoro-6-(trifluoromethyl)phenyl)benzamide |

Diazotization and Subsequent Transformations

Primary aromatic amines like this compound can be converted into diazonium salts through reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations where the diazonium group (-N₂⁺) is replaced by a wide range of substituents.

Key subsequent transformations include:

Sandmeyer Reaction : This reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or cyanide. wikipedia.orgbyjus.com This provides a pathway to introduce additional substituents onto the aromatic ring. nih.govorganic-chemistry.org

Schiemann Reaction : For the introduction of a fluorine atom, the diazonium salt is typically treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the aryl fluoride.

Other Transformations : The diazonium group can also be replaced by a hydroxyl group (-OH) by heating in water, an iodo group (-I) by treating with potassium iodide, or a hydrogen atom (hydro-de-diazotization) by reacting with hypophosphorous acid (H₃PO₂).

Given the substitution pattern, these reactions would lead to the formation of 1-substituted-2-chloro-4-fluoro-6-(trifluoromethyl)benzene derivatives.

| Reagent | Reaction Name | Product |

| CuCl / HCl | Sandmeyer | 1,2-Dichloro-4-fluoro-6-(trifluoromethyl)benzene |

| CuBr / HBr | Sandmeyer | 2-Bromo-1-chloro-4-fluoro-6-(trifluoromethyl)benzene |

| CuCN / KCN | Sandmeyer | 2-Chloro-4-fluoro-6-(trifluoromethyl)benzonitrile |

| HBF₄, heat | Schiemann | 1,2-Dichloro-4-fluoro-6-(trifluoromethyl)benzene |

| KI | - | 2-Chloro-4-fluoro-1-iodo-6-(trifluoromethyl)benzene |

| H₂O, heat | - | 2-Chloro-4-fluoro-6-(trifluoromethyl)phenol |

| H₃PO₂ | - | 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene |

Condensation Reactions

The amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These reactions are typically catalyzed by acid and involve the reversible formation of a carbinolamine intermediate followed by dehydration. The reactivity in these condensations might be lower due to the electronically deactivated and sterically hindered nature of the aniline. The reaction often requires elevated temperatures and the removal of water to drive the equilibrium towards the product. For example, condensation reactions of substituted anilines with β-ketoesters are used in the synthesis of quinoline (B57606) derivatives.

Reactivity of Aromatic Halogens (Chlorine and Fluorine)

The chlorine and fluorine atoms on the aromatic ring are potential sites for substitution reactions. Their reactivity is heavily influenced by the electronic effects of the other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of this compound is highly electron-deficient due to the presence of the -CF₃ group and the two halogen atoms. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a strong nucleophile attacks the ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.orglibretexts.org

A key factor in these reactions is the ability of electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex, particularly when they are positioned ortho or para to the leaving group. In this molecule, the -CF₃ group is ortho to the chlorine atom and meta to the fluorine atom.

The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. patsnap.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. researchgate.net Therefore, nucleophilic attack is expected to preferentially occur at the carbon bearing the fluorine atom, despite the -CF₃ group being ortho to the chlorine. The ortho/para positioning of an activating group relative to the leaving group is a critical factor. nih.gov

| Nucleophile | Solvent | Typical Conditions | Expected Major Product |

| Sodium Methoxide (NaOMe) | Methanol | Reflux | 2-Chloro-4-methoxy-6-(trifluoromethyl)aniline |

| Ammonia (NH₃) | DMSO | High Temp/Pressure | 2-Chloro-4-amino-6-(trifluoromethyl)aniline |

| Piperidine | DMF | 100 °C | 2-Chloro-4-(piperidin-1-yl)-6-(trifluoromethyl)aniline |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-chlorine and carbon-fluorine bonds can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. A crucial aspect of these reactions is the selective activation of one C-X bond over another. The reactivity of aryl halides in the oxidative addition step of these catalytic cycles generally follows the order I > Br > Cl >> F. nih.gov

Consequently, the C-Cl bond in this compound is significantly more reactive than the C-F bond under typical cross-coupling conditions. This allows for selective functionalization at the 2-position, leaving the fluorine atom intact. nih.gov

Suzuki Reaction : This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This is a powerful method for forming biaryl compounds or introducing alkyl or vinyl groups. Given the electron-deficient nature of the substrate, these couplings are generally efficient. libretexts.org

Sonogashira Reaction : This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of aryl alkynes. Copper-free conditions have also been developed, especially for electron-deficient aryl chlorides. organic-chemistry.org

Heck Reaction : In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgchemrxiv.org The reaction often shows high stereoselectivity, favoring the formation of the trans isomer. nih.gov

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Typical Conditions | Product at C-Cl Position |

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O, 90 °C | 4-Fluoro-2-phenyl-6-(trifluoromethyl)aniline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF, 60 °C | 4-Fluoro-2-(phenylethynyl)-6-(trifluoromethyl)aniline |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Na₂CO₃ | DMF, 100 °C | 4-Fluoro-2-styryl-6-(trifluoromethyl)aniline |

Ortho-Lithiation and Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, creating an aryllithium intermediate that can then react with various electrophiles. wikipedia.org For aniline derivatives, the amino group (-NH₂) is a potent DMG. However, its acidic proton must first be protected to prevent it from being abstracted by the organolithium base. Common protecting groups, such as the pivaloyl group (-COtBu), transform the amine into an amide, which is an even stronger DMG.

In the case of this compound, the protected amino group would be the primary directing group. The relative directing power of various groups has been established, and amides are among the strongest. uwindsor.caharvard.edu The lithiation would be expected to occur at one of the positions ortho to the amide. The molecule has two such positions: C5 (adjacent to the fluorine) and the position between the chlorine and trifluoromethyl groups (C1, assuming the aniline is at C2).

Several factors influence the final site of lithiation:

Directing Group Strength: The protected amino group is the strongest director.

Steric Hindrance: The bulky trifluoromethyl and chloro groups would likely hinder the approach of the organolithium base to the C1 position.

Electronic Effects: The electron-withdrawing nature of the fluorine at C4 and the trifluoromethyl group at C6 increases the acidity of the ring protons, potentially facilitating deprotonation. The fluorine atom itself can also act as a moderate directing group. harvard.edusemanticscholar.org

Given these factors, lithiation is most likely to occur at the C5 position, which is ortho to the primary directing group and less sterically hindered than the C1 position. The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent at this position.

Table 1: Hierarchy of Common Directed Metalation Groups (DMGs)

| Relative Strength | Directing Group Examples |

|---|---|

| Strong | -OCONR₂, -CONR₂, -SO₂NR₂ |

| Moderate | -OCH₃, -NR₂, -F, -CF₃ |

| Weak | -Cl, -CH₂NR₂ |

This table provides a generalized hierarchy; actual directing power can be influenced by specific molecular context and reaction conditions. uwindsor.caharvard.edu

Reactivity of the Trifluoromethyl Group

Stability and Chemical Resistance of -CF₃

The trifluoromethyl (-CF₃) group is renowned for its high stability and chemical inertness. tcichemicals.commdpi.com This stability arises from the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. mdpi.com The high electronegativity of fluorine atoms polarizes the C-F bonds, making them resistant to both chemical and metabolic degradation. mdpi.comwikipedia.org

Key characteristics contributing to the stability of the -CF₃ group include:

High Bond Dissociation Energy: The C-F bond has a bond dissociation energy of approximately 485 kJ/mol, significantly higher than a typical C-H bond (around 414 kJ/mol). mdpi.com

Chemical Inertness: The trifluoromethyl group is generally stable under a wide range of reaction conditions, including exposure to many acids, bases, oxidants, and reductants that would transform other functional groups. tcichemicals.comreddit.comnih.gov

Thermal and Photochemical Stability: Compounds containing -CF₃ groups often exhibit high thermal and photochemical stability. mdpi.com

Due to these properties, the trifluoromethyl group in this compound is expected to be highly resistant to modification under typical synthetic conditions used for functionalizing the aromatic ring or the amino group.

Potential for Further Functionalization or Derivatization

Despite its general stability, the trifluoromethyl group is not entirely unreactive. Under specific and often harsh conditions, it can be made to undergo transformations. nih.gov However, selective functionalization of a C-F bond is challenging because cleavage of the first C-F bond can lead to subsequent, often uncontrolled, defluorination reactions. nih.gov

Potential reaction pathways for the functionalization of aromatic -CF₃ groups include:

Reductive Defluorination: Single-electron transfer using photoredox catalysis or reduction with metals like magnesium can cleave a C-F bond, generating a difluoroalkyl radical intermediate. nih.govrhhz.net This radical can then be trapped by various reagents. This method has been successfully applied to arylamine derivatives. nih.gov

Hydrolysis: Reaction with strong Brønsted superacids or Lewis acids can lead to the protolytic defluorination of -CF₃ groups, potentially forming benzoyl fluoride or carboxylic acid derivatives. nih.gov

Nucleophilic Attack: While generally resistant, the -CF₃ group can become susceptible to nucleophilic attack if the aromatic ring is highly activated, for instance, by an ortho or para hydroxyl or amino group. This can lead to the formation of a quinomethide-like intermediate. reddit.com

For this compound, derivatization of the -CF₃ group would require carefully chosen reagents to overcome its inherent stability and would need to be compatible with the other functional groups on the ring. Photoredox-catalyzed methods offer a milder approach that might be applicable. nih.govrhhz.net

Electrophilic Aromatic Substitution Patterns

Influence of Substituents on Ring Activation and Deactivation

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the aromatic ring. wikipedia.orglibretexts.org These substituents can be classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate). wikipedia.orgmasterorganicchemistry.com

In this compound, the aromatic ring is polysubstituted with a combination of activating and deactivating groups:

-NH₂ (Amino): The amino group is one of the strongest activating groups. libretexts.orglibretexts.org Through its powerful electron-donating resonance effect (+R), it significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring highly susceptible to electrophilic attack. chemistrysteps.comyoutube.com

-CF₃ (Trifluoromethyl): The trifluoromethyl group is a powerful deactivating group. wikipedia.org It strongly withdraws electron density from the ring through both a negative inductive effect (-I) and a negative hyperconjugation effect, making the ring much less reactive towards electrophiles. mdpi.comlibretexts.org

Table 2: Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent on Ring | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |

|---|---|---|---|

| -NH₂ | Strongly Activating | Ortho, Para | +R (Resonance Donation) |

| -F, -Cl | Deactivating | Ortho, Para | -I (Inductive Withdrawal) |

Regioselectivity in Nitration and Halogenation

The position of an incoming electrophile during nitration or halogenation is determined by the directing effects of the existing substituents. When multiple substituents are present, the directing effect of the most powerful activating group generally governs the regioselectivity. chemistrysteps.com

For this compound, the directing influences are as follows:

-NH₂ (at C1): Strongly directs ortho (C2, C6) and para (C4).

-Cl (at C2): Weakly directs ortho (C3) and para (C5).

-F (at C4): Weakly directs ortho (C3, C5).

-CF₃ (at C6): Strongly directs meta (C3, C5).

The only unsubstituted position on the ring is C5. Analyzing the directing effects towards this position:

The C5 position is meta to the strongly activating -NH₂ group.

The C5 position is para to the deactivating -Cl group.

The C5 position is ortho to the deactivating -F group.

The C5 position is meta to the strongly deactivating -CF₃ group.

Direct nitration of anilines with strong acids (like the HNO₃/H₂SO₄ mixture) can be problematic. The acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺). stackexchange.comyoutube.com The -NH₃⁺ group is strongly deactivating and a meta-director. stackexchange.com In this case, substitution would be directed to positions meta to the anilinium ion, which are C3 and C5.

Given the complex interplay of these electronic and steric factors, predicting the outcome with certainty is difficult without experimental data. However, the powerful activating effect of the amino group is often attenuated by converting it to an amide (e.g., an acetanilide) before carrying out the substitution. libretexts.orglibretexts.org This makes the reaction more controllable and favors para substitution. If the protected amine is at C1, it would direct an incoming electrophile to the C4 position (blocked) and the C2/C6 positions (blocked).

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound in oxidation and reduction reactions is a critical aspect of its chemical profile, influencing its application in the synthesis of more complex molecules. The presence of an activating amino group and deactivating halogen and trifluoromethyl substituents on the aromatic ring presents a unique chemical environment that governs the course of these transformations.

Oxidative Transformations to Nitroso and Nitro Derivatives

The oxidation of the amino group in this compound can lead to the formation of corresponding nitroso and nitro derivatives. These transformations are valuable in organic synthesis, providing intermediates for a variety of further functionalizations.

The conversion of anilines to their nitroso derivatives can be achieved using various oxidizing agents. While specific studies on this compound are not extensively documented in publicly available literature, the oxidation of substituted anilines is a well-established reaction. For instance, peroxy acids such as peroxybenzoic acid are known to oxidize anilines to nitroso compounds. The reaction proceeds via the oxidation of the nitrogen atom of the amino group. The general reaction is depicted below:

General Reaction for Oxidation to Nitroso Derivative:

Where Ar = 2-chloro-4-fluoro-6-(trifluoromethyl)phenyl and [O] is an oxidizing agent.

Further oxidation of the nitroso intermediate, or direct oxidation of the aniline under stronger conditions, yields the corresponding nitro derivative. The nitration of aromatic compounds is a fundamental reaction in organic chemistry, typically employing a mixture of concentrated nitric acid and sulfuric acid. While direct nitration of this compound could be complex due to the activating nature of the amino group, a more common approach involves the nitration of a precursor followed by reduction. However, direct oxidation of the amino group to a nitro group is also a known transformation, often requiring more potent oxidizing agents.

The synthesis of the corresponding nitrobenzene, 1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene, would be a key transformation. Based on procedures for analogous compounds, this would likely be achieved by reacting this compound with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures. The reaction conditions would need to be carefully optimized to achieve the desired product and minimize side reactions.

Interactive Data Table: Oxidative Transformations

| Transformation | Reagent Example | Product |

| Aniline to Nitroso | Peroxybenzoic acid | 2-Chloro-4-fluoro-6-(trifluoromethyl)nitrosoaniline |

| Aniline to Nitro | Nitric Acid / Sulfuric Acid | 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene |

Reductive Pathways of Aromatic Rings and Functional Groups

The reduction of this compound and its derivatives can proceed via several pathways, depending on the reagents and reaction conditions employed. These include the reduction of nitro or nitroso groups back to the aniline, reductive dehalogenation, and, under more forcing conditions, reduction of the aromatic ring or the trifluoromethyl group.

The reduction of the nitro derivative, 1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene, back to the parent aniline is a crucial synthetic step. This transformation is commonly achieved through catalytic hydrogenation. A variety of catalysts can be employed, with palladium on carbon (Pd/C) and Raney nickel being common choices. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The choice of catalyst can be critical to avoid undesired side reactions, such as reductive dehalogenation. For instance, Raney nickel is often preferred for the reduction of nitro groups in the presence of chloro substituents to minimize hydrodechlorination.

General Reaction for Catalytic Hydrogenation of Nitro Derivative:

Chemical Transformations and Derivative Synthesis Utilizing 2 Chloro 4 Fluoro 6 Trifluoromethyl Aniline

Synthesis of Novel Aromatic Compounds

The primary route for transforming 2-chloro-4-fluoro-6-(trifluoromethyl)aniline into other novel aromatic compounds involves the chemical modification of its amino (-NH₂) group. The most versatile of these methods is the diazotization of the amine, followed by a substitution reaction (e.g., Sandmeyer or Schiemann reactions). This two-step process allows the amino group to be replaced by a wide variety of other functional groups.

Initially, the aniline (B41778) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent substitution step.

Key transformations include:

Replacement by Halogens: The diazonium salt can be treated with copper(I) chloride, copper(I) bromide, or potassium iodide to introduce chloro, bromo, or iodo groups, respectively, in place of the original amino group. A Schiemann reaction, using fluoroboric acid (HBF₄), can be employed to replace the diazonium group with fluorine.

Replacement by a Cyano Group: The Sandmeyer reaction with copper(I) cyanide yields the corresponding benzonitrile (B105546) derivative. This introduces a valuable cyano group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Replacement by a Hydroxyl Group: Heating the diazonium salt in an aqueous solution leads to the formation of the corresponding phenol.

These reactions provide access to a diverse array of 1,3-dichloro-5-fluoro-2-(trifluoromethyl)benzene derivatives, which are otherwise challenging to synthesize.

Table 1: Synthesis of Aromatic Derivatives via Diazotization This table presents plausible transformations based on established chemical principles for diazotization reactions.

| Reagent | Product Name | Reaction Type |

|---|---|---|

| NaNO₂, HCl; then CuCl | 1,2-dichloro-4-fluoro-6-(trifluoromethyl)benzene | Sandmeyer Reaction |

| NaNO₂, HBF₄; then heat | 1-chloro-2,4-difluoro-6-(trifluoromethyl)benzene | Schiemann Reaction |

| NaNO₂, HCl; then CuCN | 2-chloro-4-fluoro-6-(trifluoromethyl)benzonitrile | Sandmeyer Reaction |

| NaNO₂, H₂SO₄; then H₂O, heat | 2-chloro-4-fluoro-6-(trifluoromethyl)phenol | Hydrolysis |

Formation of Heterocyclic Systems Incorporating the Aniline Moiety

The nucleophilic character of the amino group, combined with the unique substitution pattern of the aromatic ring, makes this compound a key building block for synthesizing substituted heterocyclic compounds. Classical condensation and cyclization reactions can be employed to construct fused ring systems such as quinolines and benzimidazoles.

Quinoline (B57606) Synthesis: Substituted quinolines can be prepared using this aniline as the core aromatic amine component in several well-established reactions. pharmaguideline.com

Skraup Synthesis: Reaction with glycerol, sulfuric acid, and an oxidizing agent can yield a highly substituted quinoline. pharmaguideline.com

Doebner-von Miller Reaction: Condensation with α,β-unsaturated aldehydes or ketones provides another route to the quinoline core. pharmaguideline.com

Friedländer Synthesis: Condensation with a compound containing a reactive carbonyl and an adjacent methylene (B1212753) group (e.g., o-aminoacetophenone) can form the quinoline ring system. pharmaguideline.com

Copper-Catalyzed Annulation: Modern methods involving copper-catalyzed aerobic oxidative dehydrogenative annulation with aldehydes offer a direct route to polysubstituted quinolines. acs.org

The reaction of this compound in these syntheses would lead to quinolines with a specific and complex substitution pattern on the benzo-fused portion of the heterocycle.

Benzimidazole Synthesis: The presence of a chlorine atom ortho to the amino group is particularly advantageous for the synthesis of benzimidazoles. A common strategy involves an initial N-acylation or N-alkylation followed by an intramolecular cyclization that displaces the ortho-chloro group. More direct, one-pot methods have also been developed. For instance, a copper-catalyzed three-component reaction of a 2-haloaniline, an aldehyde, and sodium azide (B81097) provides an efficient pathway to 2-substituted benzimidazoles. organic-chemistry.org This method is tolerant of various functional groups, making it suitable for complex substrates. organic-chemistry.org Alternatively, Brønsted acid-catalyzed cyclization with β-diketones can also be employed. acs.org

Table 2: Potential Heterocyclic Synthesis Reactions This table outlines plausible heterocyclic syntheses utilizing the subject aniline based on known synthetic methods for analogous compounds.

| Target Heterocycle | Co-reactant(s) | General Method | Plausible Product Structure |

|---|---|---|---|

| Quinoline | Glycerol, H₂SO₄, Oxidant | Skraup Synthesis | 7-Chloro-5-fluoro-8-(trifluoromethyl)quinoline |

| Quinoline | Aldehyde, Copper Catalyst, Air | Aerobic Dehydrogenative Annulation | Substituted 7-chloro-5-fluoro-8-(trifluoromethyl)quinoline |

| Benzimidazole | Aldehyde, NaN₃, CuCl | One-Pot Three-Component Reaction | Substituted 4-chloro-6-fluoro-7-(trifluoromethyl)benzimidazole |

| Benzimidazole | β-Diketone, TsOH·H₂O | Brønsted Acid-Catalyzed Cyclization | Substituted 4-chloro-6-fluoro-7-(trifluoromethyl)benzimidazole |

Preparation of Advanced Chemical Intermediates

Due to its dense functionalization, this compound and its immediate derivatives are valuable as advanced intermediates in the synthesis of high-value fine chemicals, particularly in the agrochemical and pharmaceutical industries.

In agrochemicals, structurally similar compounds like 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) are crucial intermediates in the production of potent insecticides such as fipronil. nbinno.comgoogle.com The specific arrangement of halogens and the trifluoromethyl group is often essential for the biological activity of the final product. Therefore, this compound serves as a key building block for developing new crop protection agents with potentially novel modes of action or improved efficacy.

In the pharmaceutical sector, fluorinated building blocks are highly sought after for their ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Analogous compounds, such as 2-fluoro-4-(trifluoromethyl)aniline, are used to synthesize bioactive molecules, including analgesic agents like ocfentanil derivatives. ossila.com The title compound can thus be used to create complex scaffolds for new therapeutic agents, where the trifluoromethyl group can act as a bioisostere for other chemical groups and the halogen atoms provide sites for further chemical modification or contribute to binding interactions.

Structure-Reactivity Relationships in Derived Compounds

The reactivity of this compound and its derivatives is dictated by the interplay of steric and electronic effects of its substituents.

Electronic Effects: The aniline ring is substituted with three powerful electron-withdrawing groups.

Trifluoromethyl (-CF₃) Group: This group is strongly deactivating through a powerful negative inductive effect (-I).

Chloro (-Cl) and Fluoro (-F) Groups: These halogens are also deactivating via their inductive effects, which outweigh their weak positive mesomeric (+M) or resonance effects.

The cumulative effect of these substituents renders the aromatic ring electron-deficient. This significantly deactivates the ring towards electrophilic aromatic substitution. Any such reaction would be directed to the 5-position, which is the only available position and is meta to the deactivating groups. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, although harsh conditions would be required to displace the halogen atoms.

Steric Effects: The presence of two ortho-substituents, the chloro and trifluoromethyl groups, creates significant steric hindrance around the amino group. This steric crowding can:

Reduce the nucleophilicity of the amino group.

Influence the regioselectivity of reactions involving the aromatic ring.

Dictate the conformational preferences of derivatives, which can be crucial for biological activity.

This controlled reactivity is valuable in synthetic design. For example, the deactivation of the ring prevents unwanted side reactions during transformations of the amino group, while the steric hindrance can be exploited to achieve selectivity in certain cyclization or substitution reactions. The precise placement of these functional groups allows for the systematic investigation of structure-activity relationships, a cornerstone of modern medicinal and materials chemistry.

Mechanistic Investigations and Computational Chemistry

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are instrumental in elucidating the electronic characteristics and predicting the reactivity of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline. These computational methods offer a detailed understanding of the molecule's behavior at the subatomic level.

Density Functional Theory (DFT) calculations, particularly using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), are a cornerstone for investigating the structural and electronic properties of substituted anilines. For this compound, DFT calculations would be employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as ionization potential and electron affinity. The inclusion of electron-donating (-NH2) and electron-withdrawing (-Cl, -F, -CF3) groups on the aniline (B41778) ring suggests a complex interplay of electronic effects that can be quantitatively described by DFT.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing trifluoromethyl group.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity. Based on studies of similar halogenated and trifluoromethylated anilines, the predicted HOMO-LUMO energy gap for this compound would be in the range of 4-5 eV, suggesting a relatively stable molecule.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. In the MEP map of this compound, the regions of negative potential (electron-rich), typically colored red, are expected to be located around the nitrogen atom of the amino group and the fluorine atom, making them susceptible to electrophilic attack. The regions of positive potential (electron-deficient), shown in blue, would likely be concentrated around the hydrogen atoms of the amino group and the trifluoromethyl group, indicating sites for nucleophilic attack. The green areas represent regions of neutral potential. This visualization is critical for understanding intermolecular interactions and chemical reactivity.

Elucidation of Reaction Mechanisms

The unique substitution pattern of this compound, with both activating (-NH2) and deactivating (-Cl, -F, -CF3) groups, governs its reactivity in various chemical transformations. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. However, in this molecule, both ortho positions and the para position are already substituted. This steric hindrance and electronic landscape make electrophilic aromatic substitution challenging.

Conversely, the presence of strong electron-withdrawing groups (-Cl, -F, -CF3) makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The chlorine and fluorine atoms can act as leaving groups when attacked by a strong nucleophile. The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.org This compound is also a valuable precursor for the synthesis of various heterocyclic compounds, where the amino group can participate in cyclization reactions.

Prediction of Conformational Preferences and Molecular Geometries

The conformational preferences of this compound are primarily determined by the orientation of the amino (-NH2) and trifluoromethyl (-CF3) groups relative to the benzene ring. colostate.eduaip.org Computational studies on substituted anilines have shown that the amino group is typically non-planar with respect to the ring, adopting a pyramidal geometry. colostate.eduaip.org The rotation of the C-N bond and the C-CF3 bond will lead to different conformers.

The most stable conformer would be the one that minimizes steric hindrance between the bulky trifluoromethyl and chloro groups and the amino group. libretexts.orgchemistrysteps.com Theoretical calculations using methods like DFT can predict the rotational barriers and the relative energies of different conformers, providing a detailed picture of the molecule's three-dimensional structure. colostate.eduaip.org It is expected that the staggered conformations will be more stable than the eclipsed ones. chemistrysteps.com

Theoretical Vibrational and Electronic Spectra Predictions

Theoretical calculations are essential for interpreting and predicting the vibrational and electronic spectra of complex molecules like this compound.

Vibrational Spectra: The theoretical vibrational frequencies can be calculated using DFT methods. asianpubs.orgmaterialsciencejournal.orgnih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra for accurate vibrational mode assignments. asianpubs.orgmaterialsciencejournal.orgnih.gov The characteristic vibrational modes for this molecule would include N-H stretching of the amino group, C-F, C-Cl, and C-N stretching, as well as the various vibrational modes of the trifluoromethyl group and the benzene ring. researchgate.netsissa.it

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching | 3400 - 3500 |

| C-H Stretching (aromatic) | 3000 - 3100 |

| C=C Stretching (aromatic) | 1400 - 1600 |

| C-F Stretching (CF3) | 1100 - 1300 |

| C-F Stretching (ring) | 1200 - 1250 |

| C-Cl Stretching | 700 - 800 |

Electronic Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net The calculations would reveal the energies of the electronic transitions, the corresponding oscillator strengths, and the nature of the molecular orbitals involved in these transitions. The electronic spectrum of this compound is expected to show characteristic π-π* transitions of the substituted benzene ring. researchgate.net

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (FT-IR and FT-Raman) for Structural Fingerprinting

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are powerful non-destructive techniques used to identify the functional groups and provide a unique "fingerprint" of a molecule. The analysis of substituted anilines by these methods allows for the characterization of their vibrational modes. researchgate.netnih.govnih.gov

For 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline, FT-IR and FT-Raman spectra would be expected to show characteristic bands corresponding to:

N-H stretching vibrations of the primary amine group (-NH₂), typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations of the aromatic ring.

C=C stretching vibrations within the benzene ring, usually found in the 1400-1600 cm⁻¹ range.

C-N stretching vibrations .

C-F, C-Cl, and C-CF₃ stretching and bending vibrations . The strong electronegativity of the fluorine atoms in the trifluoromethyl group would lead to intense absorption bands.

A complete vibrational assignment, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign specific absorption bands to their corresponding molecular motions. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum would show distinct signals for the amine (-NH₂) protons and the two aromatic protons. The chemical shifts, integration, and coupling patterns (splitting) of the aromatic signals would confirm their relative positions on the ring and their coupling to the adjacent ¹⁹F atom.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each of the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents (Cl, F, CF₃, NH₂), and C-F coupling would be observed for carbons near the fluorine atoms.

¹⁹F NMR: Given the two distinct fluorine environments (the single fluorine on the ring and the three equivalent fluorines of the CF₃ group), the ¹⁹F NMR spectrum would be particularly informative. nih.gov It would show two main signals. The chemical shift of the CF₃ group is a sensitive indicator of the electronic effects of the other ring substituents. nih.govacs.org Coupling between the aromatic fluorine and nearby protons, as well as potential long-range couplings, would provide further structural confirmation.

Mass Spectrometry (GC-MS, LC-MS) for Purity Assessment and Identification

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying and quantifying compounds in a mixture.

Molecular Ion Peak (M⁺): In a mass spectrum of this compound, the molecular ion peak would confirm the compound's molecular weight. The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic pattern in an approximate 3:1 ratio.

Fragmentation Pattern: The fragmentation pattern would provide structural information. Common fragmentation pathways for anilines include the loss of the amine group and cleavage of the substituents from the aromatic ring. The stability of the trifluoromethyl group might lead to characteristic fragment ions.

GC-MS and LC-MS: These hyphenated techniques would be used to separate the compound from any impurities or by-products before MS analysis, thus ensuring accurate identification and allowing for purity assessment. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorption bands arising from π → π* transitions within the benzene ring.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the ring. The amino group (-NH₂) acts as an auxochrome, typically causing a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The halogen and trifluoromethyl groups would further modify the electronic structure and thus the resulting spectrum.

X-ray Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. If suitable crystals of this compound could be grown, this technique would provide precise data on:

Bond lengths and bond angles.

The planarity of the aromatic ring.

The conformation of the molecule.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and halogen atoms.

This data provides unambiguous proof of the molecular structure.

Environmental Transformation and Degradation Pathways

Adsorption and Binding to Environmental Constituents

Detailed research findings and specific data on the adsorption and binding of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline to environmental constituents such as soil and sediment are not available in the public domain. While the environmental fate of aniline (B41778) and its derivatives is a subject of scientific inquiry, studies focusing specifically on the sorption behavior of this particular halogenated and trifluoromethyl-substituted aniline could not be located.

Generally, the adsorption of aniline compounds in the environment is influenced by several factors. These include the physicochemical properties of the compound itself (such as its pKa and hydrophobicity) and the characteristics of the environmental matrix, including:

Soil Organic Matter: Organic carbon is a primary sorbent for many organic chemicals in soil. The partitioning of a compound between the soil organic carbon and water is described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Clay Content and Type: Clay minerals can contribute to the adsorption of organic compounds through various mechanisms, including cation exchange and surface adsorption.

Soil pH: The pH of the soil can affect the speciation of ionizable compounds like anilines. The amino group of anilines can be protonated at acidic pH, forming a cation that can be strongly adsorbed to negatively charged soil colloids.

Without experimental data for this compound, it is not possible to provide a quantitative assessment of its adsorption and binding in the environment. Predictive models could be used to estimate its potential for sorption, but such estimations would require validation through empirical studies.

Data on Adsorption and Binding

Due to the absence of specific research on this compound, no data tables on its adsorption coefficients (such as Koc or Kd) or binding isotherms (such as Freundlich or Langmuir parameters) can be presented.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The synthesis of complex halogenated aromatic amines traditionally involves multi-step processes that can utilize hazardous reagents and generate substantial waste. chemistryjournals.net Future research will invariably focus on developing more environmentally benign pathways to 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline. This aligns with the broader principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer solvents and reaction conditions. chemistryjournals.net

Emerging strategies that could be applied include:

Biocatalysis: The use of enzymes for selective halogenation or amination reactions can offer high selectivity under mild, aqueous conditions, significantly reducing the environmental footprint. researchgate.net

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like ionic liquids, supercritical fluids, or deep eutectic solvents could minimize pollution and health risks. nih.govmdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat management, and the potential for higher yields and purity compared to batch processes, making them a sustainable choice for industrial-scale production.

| Synthetic Strategy | Green Chemistry Principle | Potential Advantage |

| Enzymatic Halogenation | Use of Renewable Feedstocks / Biocatalysis | High regioselectivity, mild reaction conditions, reduced hazardous waste. |

| Microwave-Assisted Synthesis | Energy Efficiency | Drastically reduced reaction times and energy consumption. chemistryjournals.net |

| Synthesis in Deep Eutectic Solvents | Safer Solvents and Auxiliaries | Use of biodegradable, low-toxicity solvents, potentially improving reaction rates. mdpi.com |

Exploration of Novel Catalytic Transformations

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective chemical transformations. For a molecule like this compound, future research will likely explore novel catalytic methods for its synthesis and subsequent functionalization.

Key areas of exploration include:

Photoredox Catalysis: Visible-light-promoted reactions offer a mild and powerful way to form C-C and C-N bonds. conicet.gov.aracs.org This could be used for direct C-H functionalization to introduce the trifluoromethyl group or to couple the aniline (B41778) with other molecules, avoiding harsh conditions. nih.gov

Transition-Metal Catalysis: Methods like Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions are indispensable for synthesizing complex amines and could be adapted for more efficient routes to the target molecule or its derivatives. acs.orgacs.org

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for various transformations, reducing concerns about heavy metal contamination in final products, which is particularly crucial for pharmaceutical applications. sigmaaldrich.com

These catalytic methods would enable the aniline to be used as a versatile building block, allowing for the precise installation of diverse functional groups to create libraries of new compounds for screening. sigmaaldrich.com

Advanced Computational Modeling for Property Prediction and Mechanistic Insight

Computational chemistry has become an indispensable tool for accelerating chemical research. longdom.org For this compound, advanced computational modeling can provide significant insights before a molecule is ever synthesized in the lab.

Future computational studies could focus on:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including geometric structure, vibrational spectra (FTIR, Raman), and electronic properties like HOMO-LUMO energy gaps. researchgate.netnih.govacs.org This information is vital for understanding the molecule's reactivity and spectroscopic signature.

Mechanism Elucidation: Computational modeling can map out the reaction pathways for the synthesis and subsequent reactions of the aniline. By calculating the energy barriers of different potential mechanisms (e.g., SN2 vs. single-electron transfer), researchers can understand how reactions proceed and optimize conditions for desired outcomes. rsc.org

Machine Learning (ML) and AI: By training algorithms on data from known organofluorine compounds, ML models can predict the physical, chemical, and even biological properties of new molecules like this compound with increasing accuracy, guiding synthetic efforts toward compounds with the highest potential. aps.org

| Computational Method | Predicted Property / Insight | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data | Guiding synthesis, interpreting experimental data. researchgate.net |

| Molecular Dynamics (MD) | Solvation effects, conformational analysis | Understanding behavior in different solvents and biological environments. nd.edu |

| QSAR Modeling | Predicted biological activity or toxicity | Prioritizing synthetic targets for specific applications. researchgate.net |

Design and Synthesis of Derivatives for Specific Industrial Applications

The true value of a building block like this compound lies in its potential for derivatization to create novel, high-value molecules. The presence of fluoro, chloro, and trifluoromethyl groups is a hallmark of many successful agrochemicals and pharmaceuticals. nih.govnih.govnih.gov

Future research will focus on using this aniline as a scaffold to design and synthesize derivatives for:

Agrochemicals: Derivatives could be designed as new herbicides, insecticides, or fungicides. The trifluoromethyl group, in particular, is known to enhance the efficacy of many pesticides. nih.gov Research would involve creating analogues of known active compounds, such as novel benzoylphenylureas or pyrazole-based insecticides.

Pharmaceuticals: The aniline core can be incorporated into molecules designed to be enzyme inhibitors, receptor antagonists, or other therapeutic agents. The specific substitution pattern can be tuned to optimize binding affinity, selectivity, and pharmacokinetic properties.

Materials Science: Fluorinated organic compounds are crucial for developing advanced materials like polymers and liquid crystals due to their unique properties, including thermal stability and hydrophobicity. mdpi.com Derivatives of the aniline could be explored as monomers for fluorinated polyurethanes or other specialty polymers. mdpi.com

Investigations into Structure-Function Relationships for Broader Chemical Utility

To unlock the full potential of this compound, systematic studies into its structure-function relationships are essential. This involves synthesizing a series of related molecules and evaluating how changes in the chemical structure affect specific properties or activities. nih.govrsc.org

Key investigations would include:

Steric Influence: Examining how the ortho-chloro and ortho-trifluoromethyl groups influence the molecule's conformation and its ability to bind to biological targets or participate in catalytic cycles.

Lipophilicity and Permeability: Measuring how the unique combination of substituents affects the molecule's solubility and ability to cross biological membranes, a critical parameter for both drug and pesticide design.

By building a detailed understanding of these relationships, chemists can more rationally design future derivatives of this compound with tailored functions, moving beyond trial-and-error synthesis to a more predictive and efficient approach to chemical innovation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-fluoro-6-(trifluoromethyl)aniline in academic laboratories?

- Methodology :

- Step 1 : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated precursors. For example, a bromo/iodo-substituted aniline derivative can react with trifluoromethyl-containing reagents under nitrogen atmosphere at 80–120°C .

- Step 2 : Optimize reaction conditions using polar aprotic solvents (e.g., DMF or DMSO) and bases like potassium carbonate to enhance nucleophilic substitution efficiency .

- Step 3 : Purify via C18 reverse-phase chromatography (acetonitrile/water with 0.03% formic acid) to isolate the product .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- Vibrational Spectroscopy : Assign IR/Raman peaks to C-F, C-Cl, and NH₂ stretches. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict vibrational modes and hyperpolarizability .

- NMR : Use -NMR to resolve trifluoromethyl (-CF₃) and fluoro (-F) signals. -NMR identifies NH₂ protons (δ ~4.5–5.5 ppm, broad) .

- Mass Spectrometry : Confirm molecular weight (213.56 g/mol) via LCMS (e.g., m/z 265 [M+H]⁺ for related analogs) .

Advanced Research Questions

Q. How do substituents (Cl, F, CF₃) influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electronic Effects : The electron-withdrawing CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to NH₂. Chloro and fluoro substituents further enhance this effect .

- Steric Effects : Ortho-substituted Cl and CF₃ groups may hinder coupling reactions; use bulky ligands (e.g., triphenylphosphine) to mitigate steric hindrance .

- Case Study : Pd(0)-catalyzed coupling with pyrazine derivatives achieved 80% yield under nitrogen, demonstrating substituent compatibility .

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

- Methodology :

- DFT Studies : Apply hybrid functionals (e.g., B3LYP) with exact exchange corrections to predict thermochemistry, HOMO-LUMO gaps, and charge distribution. Basis sets (6-311++G**) improve accuracy for halogen atoms .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions in DMF or acetonitrile .

Q. How do substituent positions affect the basicity and regioselectivity of halogenated trifluoromethylanilines?

- Methodology :

-

Basicity Ranking : Compare pKa values using Hammett parameters. Electron-withdrawing groups (CF₃, Cl, F) reduce basicity (e.g., p-(trifluoromethyl)aniline < p-methoxyaniline) .

-

Regioselectivity : Meta-directing effects of CF₃ and para-directing effects of NH₂ compete. Nitration or halogenation favors positions ortho to CF₃ and para to NH₂ .

Table 1 : Substituent Effects on Basicity (Relative to Aniline)

Substituent Position σ (Hammett) Basicity Trend -CF₃ para +0.54 Strongly ↓ -Cl ortho +0.23 ↓ -F meta +0.06 Slight ↓

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology :

- Parameter Screening : Vary catalyst loading (0.5–5 mol% Pd), temperature (60–120°C), and solvent polarity. Use Design of Experiments (DoE) to identify optimal conditions .

- Byproduct Analysis : Characterize side products (e.g., dehalogenated intermediates) via GC-MS or HPLC to adjust stoichiometry or reaction time .

Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in fume hoods due to potential amine volatility .

- Storage : Store at room temperature in sealed containers under inert gas (N₂/Ar) to prevent oxidation .

- Waste Disposal : Neutralize with dilute HCl before incineration or chemical waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.